SABRAC Demonstrates Superior Potency (IC50 = 52 nM) Compared to RBM1-12 (IC50 = 530 nM) in Cell-Free Acid Ceramidase Assays
In a direct head-to-head comparison using FD10X cell lysates with the fluorogenic substrate RBM14C12, SABRAC inhibited acid ceramidase with an IC50 of 52 nM, exhibiting approximately 10-fold greater potency than the structurally related inhibitor RBM1-12, which had an IC50 of 530 nM [1]. This study also included RBM1-13 (IC50 = 11.2 µM), further highlighting SABRAC's superior potency within this chemical series.
| Evidence Dimension | IC50 for acid ceramidase inhibition |
|---|---|
| Target Compound Data | 52 nM |
| Comparator Or Baseline | RBM1-12 (530 nM); RBM1-13 (11.2 µM) |
| Quantified Difference | ~10-fold lower IC50 (more potent) |
| Conditions | FD10X cell lysates, fluorogenic substrate RBM14C12, 5 min incubation |
Why This Matters
This 10-fold potency advantage allows researchers to use lower compound concentrations, reducing potential off-target effects and enabling more precise modulation of sphingolipid metabolism in sensitive cellular models.
- [1] Camacho, L., Meca-Cortés, O., Abad, J.L., et al. Acid ceramidase as a therapeutic target in metastatic prostate cancer. J. Lipid Res. 54(5), 1207-1220 (2013). Figure 5D. View Source
